Cobalt molybdate

Vue d'ensemble

Description

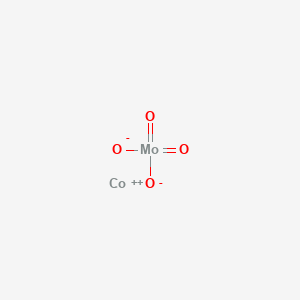

Cobalt molybdate is an inorganic compound with the chemical formula CoMoO₄. It is known for its unique properties and applications in various fields, including catalysis, electronics, and materials science. This compound exists in several phases, including the low-temperature alpha-phase, high-temperature beta-phase, high-pressure phase, and hydrate forms. This compound is particularly noted for its catalytic activity in oxidation reactions and its potential in photocatalytic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt molybdate can be synthesized through various methods, including:

Sonochemical Method: This involves the reaction between cobalt(II) nitrate hexahydrate and ammonium heptamolybdate tetrahydrate in water.

Solid-State Reaction: This method involves the reaction of molybdenum trioxide with cobalt compounds at high temperatures, typically around 1000°C.

Hydrothermal Method: This involves the reaction of cobalt chloride and ammonium molybdate in the presence of urea as a precipitation agent and structure control agent.

Industrial Production Methods: Industrial production of this compound often involves large-scale solid-state reactions or hydrothermal methods due to their scalability and efficiency. These methods ensure the production of this compound with high purity and desired morphological characteristics.

Analyse Des Réactions Chimiques

Cobalt molybdate undergoes various chemical reactions, including:

Oxidation Reactions: It acts as a catalyst in the oxidation of hydrocarbons.

Reduction Reactions: this compound can be reduced to form cobalt and molybdenum oxides under specific conditions.

Substitution Reactions: It can undergo substitution reactions where cobalt or molybdenum atoms are replaced by other metal atoms, leading to the formation of doped or substituted molybdates.

Common Reagents and Conditions:

Oxidation: Hydrocarbons and oxygen are common reagents, with reactions typically occurring at elevated temperatures.

Reduction: Hydrogen or other reducing agents are used under controlled conditions.

Substitution: Metal salts are used in aqueous or solid-state reactions.

Major Products:

Oxidation: Oxidized hydrocarbons and reoxidized this compound.

Reduction: Cobalt and molybdenum oxides.

Substitution: Doped or substituted molybdates with altered properties.

Applications De Recherche Scientifique

Cobalt molybdate has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in the oxidation of hydrocarbons and other organic compounds.

Photocatalysis: It is employed in the photocatalytic degradation of organic pollutants under ultraviolet light.

Electrocatalysis: this compound is used in electrocatalysts for hydrogen evolution reactions and oxygen evolution reactions.

Energy Storage: It is utilized in supercapacitors and rechargeable batteries due to its excellent electrochemical properties.

Sensors: this compound is used in humidity sensors and other types of chemical sensors.

Mécanisme D'action

The mechanism of action of cobalt molybdate in catalytic processes involves the redox mechanism. In oxidation reactions, the hydrocarbon molecule is oxidized by an oxygen ion from the this compound lattice. The catalyst is then reoxidized by oxygen from the gas phase, completing the catalytic cycle . In electrocatalysis, this compound facilitates the transfer of electrons, enhancing the efficiency of hydrogen and oxygen evolution reactions .

Comparaison Avec Des Composés Similaires

Cobalt molybdate can be compared with other similar compounds, such as:

Nickel Molybdate (NiMoO₄): Similar to this compound, nickel molybdate is used in catalysis and energy storage applications.

Copper Molybdate (CuMoO₄): Copper molybdate is another transition metal molybdate with applications in catalysis and materials science.

Tungsten-Doped this compound (W-CoMoO₄): Doping this compound with tungsten enhances its catalytic properties and stability, making it a superior catalyst for certain reactions.

This compound stands out due to its unique combination of catalytic activity, stability, and versatility in various applications.

Activité Biologique

Cobalt molybdate (CoMoO₄) is an inorganic compound that has garnered attention for its potential biological activity, particularly in environmental and medicinal contexts. This article reviews the biological effects of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its impact on living organisms and ecosystems.

Overview of this compound

This compound is primarily recognized for its applications in catalysis and as a pigment. However, its interactions with biological systems are increasingly being studied. The compound is often analyzed in the context of its ionic forms, particularly cobalt (Co²⁺) and molybdenum (Mo⁶⁺), which can exhibit significant biological effects.

1. Soil Contamination and Microbial Activity

A study examined the biological activity of soil contaminated with cobalt, tin, and molybdenum. It was found that both Co²⁺ and Mo⁶⁺ ions significantly disrupt soil homeostasis, leading to alterations in microbial populations and activities. The presence of these ions was correlated with changes in soil enzyme activities, indicating a detrimental impact on soil health and microbial biodiversity .

2. Cytotoxicity Studies

Research focusing on the cytotoxic effects of cobalt and molybdenum complexes revealed that cobalt(II) and molybdenum(VI) compounds exhibit varying degrees of cytotoxicity in vitro. Specifically, this compound was shown to induce cell death in certain cancer cell lines, suggesting potential therapeutic applications as well as risks associated with exposure .

Case Study 1: Environmental Impact

In a field study assessing soil health, researchers identified that elevated levels of Co²⁺ and Mo⁶⁺ negatively affected microbial biomass and enzyme activities. The results indicated that these metals could lead to a decline in soil fertility due to their toxic effects on beneficial soil microorganisms.

| Parameter | Control Soil | Contaminated Soil |

|---|---|---|

| Microbial Biomass (g/m²) | 150 | 80 |

| Enzyme Activity (µg/g/h) | 200 | 90 |

Case Study 2: Cytotoxic Effects on Human Cells

A laboratory study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that exposure to varying concentrations of CoMoO₄ resulted in significant cell death, with an IC₅₀ value observed at approximately 50 µM for certain cell types.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 50 |

| A549 | 60 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Oxidative Stress : Cobalt ions can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a key factor in cytotoxicity.

- Enzyme Inhibition : Both cobalt and molybdenum can interfere with enzyme activities critical for cellular functions, contributing to their toxicological profiles.

- Disruption of Cellular Signaling : These metal ions may disrupt normal cellular signaling pathways, further exacerbating their harmful effects.

Propriétés

IUPAC Name |

cobalt(2+);dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYSIVCCYWZZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoMoO4 | |

| Record name | cobalt(II) molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Gray-green solid; [Hawley] Green powder, insoluble in water; [MSDSonline] | |

| Record name | Cobalt molybdenum oxide (CoMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13762-14-6 | |

| Record name | Cobalt molybdenum oxide (CoMoO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt molybdenum oxide (CoMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.